Cloricromen

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd

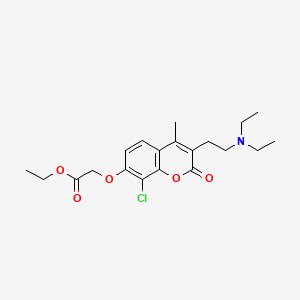

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClNO5/c1-5-22(6-2)11-10-15-13(4)14-8-9-16(26-12-17(23)25-7-3)18(21)19(14)27-20(15)24/h8-9H,5-7,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNNRVJJLAVVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048373 | |

| Record name | Cloricromen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68206-94-0 | |

| Record name | Cloricromen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68206-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloricromen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068206940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloricromen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cloricromen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloricromene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORICROMEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9454PE93C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cloricromen in Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cloricromen is a coumarin-derivative drug with significant antiplatelet and vasodilatory properties. Its primary mechanism of action in inhibiting platelet aggregation is the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels through the inhibition of phosphodiesterase (PDE). This guide provides a detailed examination of the molecular pathways involved, a summary of its effects on platelet function, protocols for key experimental assays, and a review of the available quantitative data.

Core Mechanism of Action: The cAMP Signaling Pathway

The anti-aggregatory effect of this compound is centered on its ability to modulate the cAMP signaling cascade within platelets. Under normal physiological conditions, intracellular cAMP levels are kept low by the hydrolytic activity of phosphodiesterases (PDEs), particularly the cAMP-specific PDE3 isoform, which is crucial for maintaining platelet readiness for activation.[1]

This compound acts as a potent inhibitor of these phosphodiesterases.[2] By blocking PDE activity, this compound prevents the degradation of cAMP to adenosine monophosphate (AMP). The resulting accumulation of intracellular cAMP leads to the activation of its primary effector, Protein Kinase A (PKA).[3][4]

Activated PKA subsequently phosphorylates a variety of downstream protein targets that collectively act to suppress platelet activation and aggregation.[5] Key PKA substrates and their inhibitory functions include:

-

Vasodilator-Stimulated Phosphoprotein (VASP): PKA-mediated phosphorylation of VASP is a critical step in platelet inhibition. Phosphorylated VASP is involved in modulating actin dynamics and plays a key role in preventing the conformational activation of the integrin αIIbβ3 (also known as GPIIb/IIIa) receptor. This receptor is the final common pathway for platelet aggregation, as its activation is required for binding fibrinogen, which bridges adjacent platelets.

-

Calcium (Ca²⁺) Mobilization Inhibition: Elevated cAMP levels, through PKA, inhibit the release of Ca²⁺ from the dense tubular system into the cytoplasm. A rise in cytoplasmic Ca²⁺ is a critical activating signal for numerous downstream processes, including granule secretion and the activation of calmodulin-dependent kinases. This compound has been shown to consistently inhibit cytoplasmic Ca²⁺ flux following agonist stimulation.

-

RhoA Inhibition: PKA can phosphorylate and inhibit the RhoA signaling pathway. The RhoA pathway is essential for inducing and maintaining platelet shape change and is involved in the inhibition of myosin light chain phosphatase, thereby promoting the phosphorylation of myosin light chain (MLC) required for platelet contraction.

The overall effect is a powerful suppression of platelet reactivity to a wide range of agonists, including adenosine diphosphate (ADP), collagen, thrombin, and adrenaline.

Signaling Pathway Diagram

Caption: Mechanism of Action of this compound in Platelets.

Quantitative Data on Anti-Platelet Activity

While multiple studies confirm that this compound exerts a dose-dependent inhibitory effect on platelet aggregation, specific half-maximal inhibitory concentration (IC50) values are not consistently reported in the available literature. The following table summarizes the effective concentrations used in key in vitro and ex vivo studies.

| Drug/Agonist | Concentration(s) Used | Assay Type | Effect Observed | Citation |

| This compound | 5-30 µM | Washed Human Platelets | Dose-dependent inhibition of thrombin-induced platelet aggregation. | |

| This compound | 5 µM | Washed Human Platelets | Potentiated the anti-aggregatory effect of iloprost (0.2 nM) and sodium nitroprusside (1 µM). | |

| This compound | 1-1000 µg/kg/min (infusion) | Ex vivo Rabbit Platelets | Dose-dependent inhibition of platelet aggregation induced by ADP and collagen. | |

| Agonists | ||||

| ADP | 2 µM | Aequorin-loaded Human Platelets | Aggregation and Ca²⁺ movement were dose-dependently inhibited by this compound. | |

| ADP + Adrenaline | 2 µM ADP + 10 µM Adrenaline | Aequorin-loaded Human Platelets | Synergistic aggregation and Ca²⁺ movement were dose-dependently inhibited by this compound. | |

| Collagen | Not specified | Whole Blood / Washed Platelets | Aggregation, ATP secretion, and Ca²⁺ flux were consistently inhibited by oral this compound. | |

| Thrombin | Not specified | Washed Human Platelets | Aggregation was inhibited by this compound (5-30 µM). |

Note: The inhibitory activity of this compound was observed to be considerably stronger when platelet aggregation was induced by collagen compared to ADP.

Experimental Protocols

The evaluation of this compound's antiplatelet activity relies on standardized hematological assays. The most common method cited is Light Transmission Aggregometry (LTA).

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet function in vitro. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

4.1.1 Materials

-

Freshly drawn human whole blood

-

Anticoagulant: 3.2% or 3.8% Sodium Citrate

-

Plastic or polypropylene tubes and pipettes

-

Light Transmission Aggregometer with cuvettes and stir bars

-

Agonists: ADP, Collagen, Thrombin, etc.

-

This compound (or other test inhibitor) dissolved in appropriate vehicle (e.g., DMSO, saline)

-

Saline solution

4.1.2 Methodology

-

Blood Collection: Collect whole blood via clean venipuncture into sodium citrate tubes (ratio of 9 parts blood to 1 part citrate). The first few mL of blood should be discarded to avoid tissue factor contamination. Samples should be kept at room temperature and processed within 1-4 hours.

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off. Carefully aspirate the supernatant (PRP) and transfer it to a clean polypropylene tube.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 15-20 minutes. The resulting supernatant is the PPP, which is used to set the 100% light transmission baseline.

-

Assay Procedure:

-

Pipette the required volume of PRP (e.g., 250-450 µL) into an aggregometer cuvette containing a magnetic stir bar.

-

Place a cuvette with PPP in the reference well of the aggregometer to calibrate 100% light transmission.

-

Place the PRP-containing cuvette in the sample well to set the 0% transmission baseline. Allow the sample to equilibrate at 37°C for 1-5 minutes with stirring.

-

Add a small volume of the this compound solution (at desired final concentration) or its vehicle control to the PRP. Incubate for a specified period (e.g., 1-5 minutes).

-

Initiate aggregation by adding a specific concentration of a platelet agonist (e.g., ADP, collagen).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) until the aggregation curve reaches a plateau.

-

-

Data Analysis: The primary endpoint is the maximum percentage of aggregation. Inhibition is calculated relative to the vehicle control.

Experimental Workflow Diagram

Caption: Standard workflow for a Light Transmission Aggregometry (LTA) experiment.

Conclusion

This compound is an effective inhibitor of platelet aggregation, acting through a well-defined intracellular signaling pathway. Its core mechanism involves the inhibition of phosphodiesterase, leading to an accumulation of cAMP and subsequent activation of PKA. This kinase-driven phosphorylation cascade ultimately suppresses key platelet activation events, including calcium mobilization and integrin αIIbβ3 activation, thus preventing the formation of platelet aggregates. The drug demonstrates efficacy against a range of physiological agonists, highlighting its potential as a broad-spectrum antiplatelet agent. Further research to elucidate precise IC50 values across different agonists would be beneficial for refining its pharmacological profile.

References

- 1. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADP induces partial platelet aggregation without shape change and potentiates collagen-induced aggregation in the absence of Galphaq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platelet aggregation, ATP release and cytoplasmic Ca2+ movement: the effects of cloricromene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Cloricromen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloricromen, a coumarin derivative, has demonstrated notable anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the existing scientific literature on the anti-inflammatory mechanisms of this compound. The primary mechanism of action appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This inhibition leads to a downstream reduction in the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). This document collates the available quantitative data, details the experimental protocols from key studies, and provides visualizations of the implicated signaling pathways and experimental workflows to support further research and development of this compound as a potential anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. This compound, a synthetic coumarin derivative, has been investigated for its antithrombotic and vasodilatory effects.[1][2] Emerging evidence, however, points towards significant anti-inflammatory potential, making it a compound of interest for therapeutic development in inflammatory conditions. This guide synthesizes the current understanding of this compound's anti-inflammatory properties, focusing on its molecular mechanisms and effects in established preclinical models of inflammation.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The cornerstone of this compound's anti-inflammatory activity is its ability to inhibit the activation of NF-κB.[3] NF-κB is a master regulator of inflammatory gene expression, and its inhibition is a key therapeutic strategy for inflammatory diseases. In a pivotal in vivo study, this compound was shown to block lipopolysaccharide (LPS)-induced NF-κB activation in endotoxin-treated rats.[3] This inhibitory action on NF-κB leads to the suppression of a cascade of downstream inflammatory events.

Effects on Pro-Inflammatory Mediators

By targeting the NF-κB pathway, this compound effectively reduces the expression and production of several key pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS)

This compound has been shown to inhibit the overproduction of nitric oxide, a potent inflammatory mediator, by suppressing the expression of inducible nitric oxide synthase (iNOS).

Reduction of Pro-inflammatory Cytokines

In an endotoxemia model, this compound treatment led to a decrease in the serum levels of the pro-inflammatory cytokine TNF-α.[3]

Downregulation of Cyclooxygenase-2 (COX-2)

Studies in a rat model of collagen-induced arthritis have demonstrated that this compound can reduce the expression of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. It is important to note that specific IC50 values for COX-1 and COX-2 inhibition by this compound are not currently available in the public literature, which limits the assessment of its selectivity.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the anti-inflammatory effects of this compound.

| In Vivo Model | Species | Treatment | Key Findings | Reference |

| Endotoxemia | Rat | 2 mg/kg this compound (i.v.) 30 min before LPS | - Inhibition of LPS-induced NF-κB activation- Decreased serum levels of NO and TNF-α- Inhibition of iNOS and TNF-α mRNA expression | |

| Collagen-Induced Arthritis | Rat | 10 mg/kg this compound (i.p. daily) | - Delayed onset of clinical signs of arthritis- Improved histological status of joints- Markedly reduced immunohistochemical staining for iNOS, COX-2, nitrotyrosine, and PARS |

| In Vitro Model | Cell Line | Treatment | Key Findings | Reference |

| LPS-stimulated macrophages | Murine J774 | 2, 20, or 200 µM this compound | - Dose-dependent inhibition of nitrite (NO2-) production- Maximum inhibition (84%) with 200 µM pre-treatment for 6h |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key preclinical studies that have investigated the anti-inflammatory properties of this compound.

In Vivo Endotoxemia Model in Rats

-

Objective: To investigate the effect of this compound on LPS-induced inflammation and NF-κB activation in vivo.

-

Animal Model: Male Wistar rats.

-

Induction of Endotoxemia: Intravenous (i.v.) injection of lipopolysaccharide (LPS) from Salmonella typhosa at a dose of 2 mg/kg.

-

Treatment: this compound was administered intravenously at a dose of 2 mg/kg, 30 minutes prior to the LPS injection.

-

Assessments:

-

NF-κB Activation: Electrophoretic mobility shift assay (EMSA) on nuclear extracts from tissues.

-

Serum NO and TNF-α Levels: Griess reaction for nitrites and an immunoassay for TNF-α.

-

iNOS and TNF-α mRNA Expression: Reverse transcription-polymerase chain reaction (RT-PCR) on tissue homogenates.

-

In Vivo Collagen-Induced Arthritis Model in Rats

-

Objective: To evaluate the therapeutic effect of this compound on chronic inflammation in a model of rheumatoid arthritis.

-

Animal Model: Lewis rats.

-

Induction of Arthritis: Intradermal injection of an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA) at the base of the tail on day 0, followed by a booster injection on day 21.

-

Treatment: this compound was administered intraperitoneally (i.p.) at a dose of 10 mg/kg daily, starting from the onset of arthritis (day 23).

-

Assessments:

-

Clinical Signs: Evaluation of paw swelling and erythema.

-

Histopathology: Histological examination of knee and paw joints for signs of inflammation and tissue damage.

-

Immunohistochemistry: Staining of joint tissues for iNOS, COX-2, nitrotyrosine, and poly (ADP-ribose) synthetase (PARS).

-

In Vitro LPS-Stimulated Macrophage Assay

-

Objective: To determine the direct inhibitory effect of this compound on NO production in macrophages.

-

Cell Line: Murine macrophage cell line J774.

-

Stimulation: Lipopolysaccharide (LPS) at a concentration of 10 µg/mL.

-

Treatment: this compound was added to the cell culture at concentrations of 2, 20, or 200 µM. In a time-course experiment, 200 µM this compound was added 6 hours before, at the same time as, or 6 hours after LPS stimulation.

-

Assessment: Measurement of nitrite (NO2-) concentration in the culture supernatant using the Griess reagent as an indicator of NO production.

Other Anti-Inflammatory and Related Properties

Antioxidant Activity

Inhibition of Leukocyte Infiltration

In a model of myocardial ischemia, this compound demonstrated cardioprotective effects by inhibiting leukocyte infiltration. Detailed protocols of leukocyte migration or transendothelial migration assays specifically evaluating this compound are not yet published.

Enhancement of Endothelial Function

This compound may also contribute to vascular health by enhancing endothelial function through an increase in the bioavailability of nitric oxide (NO). This suggests a potential role in modulating vascular inflammation.

Clinical Data

A thorough review of the scientific literature did not yield any results from clinical trials specifically designed to evaluate the anti-inflammatory properties of this compound in human subjects. The available data is limited to preclinical in vitro and in vivo studies.

Conclusion and Future Directions

The existing preclinical evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway. Its ability to downregulate key inflammatory mediators such as iNOS, COX-2, and TNF-α in relevant animal models of inflammation highlights its therapeutic potential.

However, for a comprehensive understanding and to advance the clinical development of this compound as an anti-inflammatory agent, further research is warranted in the following areas:

-

Determination of COX-1/COX-2 Selectivity: Quantifying the IC50 values for both COX isoforms is crucial to predict the potential for gastrointestinal and cardiovascular side effects.

-

Elucidation of the Precise NF-κB Inhibitory Mechanism: Further studies are needed to identify the specific molecular target of this compound within the NF-κB pathway (e.g., IKKβ inhibition, prevention of p65 nuclear translocation).

-

Quantitative Assessment of Antioxidant and Anti-leukocyte Migration Effects: Standardized assays should be employed to quantify these properties.

-

Clinical Investigation: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound for the treatment of inflammatory diseases in humans.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the further exploration of this compound's anti-inflammatory potential. The promising preclinical data, coupled with a clear mechanism of action, positions this compound as a compelling candidate for further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Cardioprotective Agent: A Technical Chronicle of Cloricromen's Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloricromen, a coumarin derivative also known as AD-6, has been the subject of investigation for its antithrombotic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and developmental history of this compound, detailing its synthesis, mechanism of action, and key preclinical and clinical findings. The document summarizes quantitative data in structured tables, elucidates experimental protocols for pivotal studies, and presents mandatory visualizations of signaling pathways and experimental workflows using the DOT language for Graphviz. This in-depth resource is intended to serve as a core reference for researchers and professionals in the field of drug development.

Discovery and Developmental History

The development of this compound can be traced back to the research efforts of Fidia S.p.A., an Italian pharmaceutical company. The invention of this compound is attributed to Francesco Della Valle, as evidenced by patents assigned to the company. The primary aim of its development was to create a novel agent for the prevention and management of thromboembolic disorders, leveraging a multi-faceted mechanism of action that includes potent inhibition of platelet aggregation and vasodilatory effects.[1]

While a detailed public timeline of its development is not extensively documented, the progression of this compound through preclinical and clinical studies indicates a systematic evaluation of its therapeutic potential. Research institutions globally have shown interest in its multifaceted effects, from improving blood flow to mitigating ischemic conditions.[1] Clinical trials have explored its efficacy and safety profile, with the drug reaching at least Phase II of clinical development.[2] this compound has been marketed under trade names such as Effidone and Thrombocid.[1]

Chemical Synthesis

The synthesis of this compound is a multi-step process involving the formation of a coumarin core followed by subsequent modifications. A general synthetic route is described as follows:

-

Alkylation of Ethyl Acetoacetate: The synthesis begins with the base-catalyzed alkylation of ethyl acetoacetate with 2-chlorotriethylamine.

-

Formation of 2-Chlororesorcinol: In a separate pathway, resorcinol undergoes disulfonation with sulfuric acid, followed by chlorination with potassium chlorate to yield 5-chloro-4,6-dihydroxybenzene-1,3-disulfonic acid. The sulfonate groups are then removed in dilute acid to produce 2-chlororesorcinol.

-

Condensation Reaction: An acid-catalyzed condensation reaction between the product from step 1 and 2-chlororesorcinol forms the coumarin intermediate.

-

Ether Formation: The final step involves an ether formation at the phenolic hydroxyl group of the intermediate with ethyl bromoacetate to complete the synthesis of this compound.[3]

Mechanism of Action

This compound exerts its therapeutic effects through a combination of antiplatelet, anti-inflammatory, and vasodilatory actions.

Antiplatelet Activity

The primary mechanism of this compound's antiplatelet effect is the inhibition of platelet aggregation. It achieves this through multiple pathways:

-

Inhibition of Phosphodiesterase (PDE): this compound is suggested to inhibit phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within platelets. Elevated cAMP levels inhibit the release of granules that promote aggregation.

-

Inhibition of Thromboxane A2 (TXA2): The drug also acts by inhibiting the action of thromboxane A2, a potent promoter of platelet aggregation and vasoconstriction.

These actions collectively reduce the propensity for clot formation. Studies have shown that this compound causes a dose-dependent reduction in platelet aggregation and cytoplasmic Ca2+ movements induced by agonists such as ADP and adrenaline.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. A key aspect of this is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). By blocking the activation of NF-κB, this compound suppresses the expression of downstream pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and inducible Nitric Oxide Synthase (iNOS). This was observed in in vivo studies where this compound reversed the effects of lipopolysaccharide (LPS)-induced endotoxemia in rats.

Vasodilatory Effects

In addition to its other properties, this compound exhibits vasodilatory effects, contributing to the widening of blood vessels. This action enhances blood flow and reduces vascular resistance, which is beneficial in ischemic conditions.

Quantitative Data

Table 1: Preclinical Efficacy of this compound

| Model | Species | Dose | Effect | Reference |

| LPS-induced Endotoxemia | Rat | 2 mg/kg i.v. | Reversed vascular hyporeactivity, decreased serum NO and TNF-α levels, inhibited NF-κB activation. | |

| LPS-induced Antidipsogenic Effect | Rat | 1 and 2 mg/kg i.v. | Abolished the inhibition of water intake induced by LPS. |

Table 2: Clinical Trial Data for this compound

| Study Type | Population | Dose | Key Findings | Reference |

| Placebo-controlled, double-blind, randomized, cross-over | 24 Healthy Volunteers | 100mg twice a day for 7 days | Consistent inhibition of ADP and collagen-induced platelet aggregation and ATP release in whole blood. Inhibition of Ca2+ flux. |

Experimental Protocols

Platelet Aggregation Assay (General Protocol)

This protocol describes a general method for assessing platelet aggregation, which would be a key assay in the development of this compound.

Objective: To measure the ability of a compound to inhibit platelet aggregation induced by various agonists.

Materials:

-

Human or animal blood collected in citrate anticoagulant.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonists (e.g., ADP, collagen, thrombin).

-

Test compound (this compound) at various concentrations.

-

Platelet aggregometer.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

-

Assay:

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate a sample of PRP with the test compound or vehicle control for a specified time at 37°C.

-

Add a platelet agonist to initiate aggregation.

-

Record the change in light transmission for a set period.

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%.

-

NF-κB Electrophoretic Mobility Shift Assay (EMSA) (General Protocol)

This protocol outlines a general method for detecting NF-κB activation, a crucial experiment for understanding this compound's anti-inflammatory mechanism.

Objective: To determine if a compound can inhibit the activation and DNA binding of NF-κB in cells stimulated with an inflammatory agent.

Materials:

-

Cell line (e.g., macrophages).

-

Inflammatory stimulus (e.g., LPS).

-

Test compound (this compound).

-

Nuclear extraction buffers.

-

Oligonucleotide probe containing the NF-κB binding sequence, labeled with a detectable marker (e.g., biotin or radioisotope).

-

Polyacrylamide gel electrophoresis (PAGE) equipment.

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle control.

-

Stimulate the cells with LPS to induce NF-κB activation.

-

-

Nuclear Extract Preparation:

-

Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit or established protocols.

-

-

Binding Reaction:

-

Incubate the nuclear extracts with the labeled NF-κB probe.

-

-

Electrophoresis:

-

Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

-

Detection:

-

Transfer the separated complexes to a membrane and detect the labeled probe using an appropriate method (e.g., chemiluminescence or autoradiography).

-

-

Data Analysis:

-

A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex. A reduction in the shifted band in the presence of the test compound indicates inhibition of NF-κB activation.

-

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the NF-κB Signaling Pathway

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Experimental Workflow for Assessing this compound's Dual Activity

Caption: Experimental workflow for evaluating this compound's dual activity.

Conclusion

This compound is a promising coumarin derivative with a well-defined dual mechanism of action targeting both platelet aggregation and inflammation. Its development, pioneered by Fidia S.p.A., has demonstrated its potential in preclinical and early-phase clinical studies for the management of thromboembolic and inflammatory conditions. The data summarized in this guide, along with the detailed experimental frameworks, provide a solid foundation for further research and development of this and similar multi-target therapeutic agents. The unique profile of this compound, combining antithrombotic and anti-inflammatory effects, warrants continued investigation to fully elucidate its therapeutic benefits.

References

Cloricromen's Role in Thromboembolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cloricromen is a coumarin derivative with significant potential in the management of thromboembolic disorders. Its primary mechanism of action centers on the inhibition of platelet aggregation, a critical step in thrombus formation. This technical guide provides a comprehensive overview of the existing research on this compound, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols, and visualizing the involved biological pathways. While promising, it is evident that further research is required to fully elucidate its quantitative pharmacological profile and clinical efficacy.

Introduction

Thromboembolic disorders, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. Platelet activation and aggregation are central to the pathophysiology of these conditions, making antiplatelet agents a cornerstone of antithrombotic therapy. This compound has emerged as a compound of interest due to its demonstrated ability to inhibit platelet function. This document serves as an in-depth technical resource for professionals in the field of thrombosis research and drug development, consolidating the current understanding of this compound's role and mechanism of action.

Mechanism of Action

This compound exerts its antithrombotic effects through a multi-faceted inhibition of platelet activation and aggregation. The primary mechanisms identified in the literature include the inhibition of thromboxane A2 (TXA2) synthesis and the modulation of intracellular signaling pathways through the inhibition of phosphodiesterase (PDE).

Inhibition of Thromboxane A2 Synthesis

Phosphodiesterase Inhibition and Cyclic AMP Enhancement

This compound is also reported to act as a phosphodiesterase inhibitor. Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that inhibits platelet activation. By inhibiting PDE, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and the inhibition of platelet aggregation and granule release.

Attenuation of Intracellular Calcium Mobilization

A rise in intracellular calcium is a critical signal for platelet activation, triggering shape change, granule secretion, and aggregation. This compound has been shown to inhibit the mobilization of intracellular calcium in platelets following stimulation by agonists such as ADP and collagen. This effect is likely a downstream consequence of the increased cAMP levels mediated by PDE inhibition.

Quantitative Data

The available literature provides some quantitative data on the effects of this compound, primarily from in vitro and ex vivo studies, as well as one clinical trial in healthy volunteers. However, specific IC50 values and detailed human pharmacokinetic data are not extensively reported.

Table 1: In Vitro and Ex Vivo Effects of this compound on Platelet Aggregation

| Agonist | System | This compound Concentration | Observed Effect | Citation |

| ADP | Whole Blood | Not specified (oral admin) | Consistent inhibition of aggregation | [1] |

| Collagen | Whole Blood | Not specified (oral admin) | Consistent inhibition of aggregation | [1] |

| ADP (2 µM) | Aequorin-loaded platelets | Dose-dependent | Reduction in platelet aggregation and cytoplasmic Ca2+ movements | [2] |

| ADP (2 µM) + Adrenaline (10 µM) | Aequorin-loaded platelets | Dose-dependent | Reduction in platelet aggregation and cytoplasmic Ca2+ movements | [2] |

| Thrombin | Platelets | 5-30 µM | Inhibition of platelet aggregation | [3] |

Table 2: Clinical Trial of this compound in Healthy Volunteers

| Study Design | Participants | Dosage | Duration | Key Findings | Citation |

| Placebo-controlled, double-blind, randomized, cross-over | 24 healthy volunteers | 100 mg twice daily | 7 days | Significant antiplatelet activity observed in whole blood. Inhibition of aggregation and ATP secretion induced by ADP and collagen. Inhibition of Ca2+ flux. |

Note: Specific percentage inhibition values were not detailed in the available abstract.

Experimental Protocols

Detailed experimental protocols for the studies specifically investigating this compound are not fully available in the public domain. However, based on the methodologies described in the cited literature, the following general protocols are representative of the techniques used to assess the effects of this compound.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

-

Blood Collection: Whole blood is drawn from healthy, consenting donors who have abstained from antiplatelet medications. Blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP. The upper layer of PRP is carefully collected. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation step and is used to set the 100% aggregation baseline.

-

Platelet Count Adjustment: The platelet count in the PRP is standardized (e.g., to 2.5 x 10⁸ platelets/mL) using PPP.

-

Aggregation Measurement:

-

PRP is placed in a cuvette with a magnetic stir bar in a light transmission aggregometer at 37°C.

-

A baseline is established.

-

This compound (at various concentrations) or a vehicle control is added and incubated for a specified time.

-

A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

Measurement of Intracellular Calcium Concentration

-

Platelet Loading with a Fluorescent Calcium Indicator: Washed platelets are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM). The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the dye inside the platelets.

-

Fluorometric Measurement:

-

The dye-loaded platelets are placed in a fluorometer cuvette at 37°C.

-

This compound or a vehicle is added and incubated.

-

A platelet agonist is added to stimulate an increase in intracellular calcium.

-

The change in fluorescence intensity is measured at specific excitation and emission wavelengths. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration, which minimizes the effects of uneven dye loading and photobleaching.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound's antiplatelet action and a typical experimental workflow for its evaluation.

References

- 1. Platelet aggregation, ATP release and cytoplasmic Ca2+ movement: the effects of cloricromene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Cloricromene in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of cloricromene, a semi-synthetic coumarin derivative, and its impact on various cellular pathways. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document delves into the anti-platelet and anti-inflammatory mechanisms of cloricromene, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Core Molecular Targets and Cellular Effects

Cloricromene exerts its pharmacological effects through a multi-targeted approach, primarily impacting pathways involved in platelet aggregation and inflammation. Its principal molecular targets and cellular consequences are summarized below.

Inhibition of Platelet Aggregation

Cloricromene is a potent inhibitor of platelet activation and aggregation. It has been shown to dose-dependently reduce platelet aggregation induced by various agonists, including adenosine diphosphate (ADP), collagen, adrenaline, and thrombin[1][2][3][4]. This inhibitory action is crucial for its antithrombotic properties. The underlying mechanisms include:

-

Reduction of Cytoplasmic Calcium (Ca2+) Mobilization: Cloricromene administration leads to a decrease in cytoplasmic Ca2+ movements in platelets upon stimulation[1].

-

Inhibition of ATP Release: The secretion of ATP from platelets, a key step in the amplification of the aggregation cascade, is consistently inhibited by cloricromene.

-

Synergistic Effects: Cloricromene demonstrates synergistic antiplatelet activity when combined with other antiplatelet agents like iloprost (a prostacyclin analogue) and nitric oxide (NO)-releasing compounds such as sodium nitroprusside.

The anti-aggregatory activity of cloricromene appears to be mediated through a mechanism that is distinct from or supplementary to the inhibition of cyclooxygenase (COX) enzymes.

Anti-inflammatory and Immunomodulatory Activities

Cloricromene exhibits significant anti-inflammatory properties by targeting key mediators and signaling pathways in the inflammatory response.

-

Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production: A primary anti-inflammatory mechanism of cloricromene is the inhibition of TNF-α release. In rat macrophages stimulated with lipopolysaccharide (LPS), cloricromene inhibits TNF-α production at a pre-transcriptional level by downregulating TNF-α mRNA expression. This effect is attributed to the inhibition of the NF-κB signaling pathway. This inhibitory action on TNF-α has been shown to be beneficial in experimental models of endotoxin shock and periodontitis.

-

Modulation of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): In a rat model of collagen-induced arthritis, treatment with cloricromene resulted in a marked reduction in the expression of both COX-2 and iNOS in inflamed joint tissues.

-

Inhibition of Leukocyte Functions: Cloricromene has been observed to inhibit several functions of polymorphonuclear leukocytes (PMNs), including the generation of free radicals. This contributes to its protective effects in ischemia-reperfusion injury models. It also reduces leukocyte infiltration into tissues.

Quantitative Data on Cloricromene's Activity

The following tables summarize the available quantitative data on the inhibitory effects of cloricromene.

| Parameter | Stimulus | System | IC50 Value | Reference |

| TNF-α Release | Lipopolysaccharide (LPS) | Rat Macrophages | 5.9 ± 0.8 µM | |

| Free Radical Generation | f-MLP + Cytochalasin B | Human Washed PMNs | < 36 µM | |

| Free Radical Generation | Opsonized Zymosan | Human Washed PMNs | < 36 µM | |

| Free Radical Generation | Phorbol Myristate Acetate (PMA) | Human Washed PMNs | < 36 µM | |

| Lysosomal Release (β-glucuronidase) | f-MLP + Cytochalasin B | Human Washed PMNs | > 100 µM | |

| Phagocytosis | Opsonized Zymosan | Human Washed PMNs | > 100 µM |

Table 1: In Vitro Inhibitory Concentrations (IC50) of Cloricromene

| Agonist(s) | Effect Measured | System | Observations | Reference |

| ADP (2 µM) | Platelet Aggregation & Cytoplasmic Ca2+ | Human Platelets | Dose-dependent reduction | |

| ADP (2 µM) + Adrenaline (10 µM) | Platelet Aggregation & Cytoplasmic Ca2+ | Human Platelets | Dose-dependent reduction | |

| ADP | Platelet Aggregation & ATP Secretion | Human Whole Blood | Consistent inhibition after oral administration | |

| Collagen | Platelet Aggregation & ATP Secretion | Human Whole Blood | Consistent inhibition after oral administration | |

| Thrombin | Platelet Aggregation | Human Platelets | Inhibition at 5-30 µM | |

| Collagen | Ex vivo Platelet Aggregation | Rabbit | Dose-dependent inhibition (1-1000 µg/kg/min) | |

| ADP | Ex vivo Platelet Aggregation | Rabbit | Weaker inhibition compared to collagen |

Table 2: Effects of Cloricromene on Platelet Aggregation

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key cellular pathways modulated by cloricromene.

Caption: Inhibition of the NF-κB pathway by Cloricromene.

References

- 1. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet aggregation, ATP release and cytoplasmic Ca2+ movement: the effects of cloricromene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissociation of the anti-ischaemic effects of cloricromene from its anti-platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cloricromen in In Vivo Rabbit Models of Myocardial Ischemia

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cloricromen, a coumarin derivative devoid of anticoagulant activity, has demonstrated significant cardioprotective effects in preclinical studies. In in vivo rabbit models of myocardial ischemia and reperfusion injury, this compound has been shown to reduce infarct size, mitigate oxidative stress, and preserve myocardial tissue integrity. These application notes provide a comprehensive overview of the key quantitative findings and detailed experimental protocols from these studies, intended to guide further research and development of this compound as a potential therapeutic agent for ischemic heart disease.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in rabbit models of myocardial ischemia.

Table 1: Effect of this compound on Myocardial Infarct Size

| Treatment Group | N | Administration Protocol | Infarct Size (% of Risk Zone) | Reference |

| Vehicle (Saline) | 11 | Infusion throughout ischemia and reperfusion | 45.0 ± 4.0 | [1] |

| This compound (IR) | 9 | 8 µg/kg/min infusion from onset of ischemia | 25.0 ± 3.0 | [1] |

| This compound (R-5) | 9 | 8 µg/kg/min infusion starting 5 min before reperfusion | 28.0 ± 4.0 | [1] |

| This compound (RB-5) | 11 | 300 µg/kg bolus 5 min before reperfusion, then 8 µg/kg/min infusion | 24.0 ± 3.0* | [1] |

| This compound (R+30) | 9 | 8 µg/kg/min infusion starting 30 min after reperfusion | 42.0 ± 5.0 | [1] |

*p < 0.05 vs. Vehicle

Table 2: Effect of this compound on Myocardial Oxidative Stress (Chemiluminescence)

| Treatment Group | N | Biopsy Timing | Chemiluminescence (cpm/mg protein) | Reference |

| Placebo | 10 | 10 min into occlusion | 7100 ± 1300 | |

| Placebo | 10 | 10 min into reperfusion | 14900 ± 2300 | |

| This compound (6.2 µg/kg/min) | 10 | 10 min into occlusion | 5900 ± 900 | |

| This compound (6.2 µg/kg/min) | 10 | 10 min into reperfusion | 6100 ± 900 (NS vs. occlusion) | |

| Placebo (Anterior Wall) | 10 | 20 min into reperfusion | 18,017 ± 1,956 | |

| Placebo (Posterior Wall) | 10 | 20 min into reperfusion | 8,583 ± 918 | |

| This compound (3.6 µg/kg/min) (Anterior Wall) | 10 | 20 min into reperfusion | 7,767 ± 992 | |

| This compound (3.6 µg/kg/min) (Posterior Wall) | 10 | 20 min into reperfusion | 8,333 ± 832 (NS vs. posterior placebo) |

Table 3: Effect of this compound on Myocardial Mitochondrial Integrity

| Treatment Group | Ischemia Duration | Reperfusion Duration | Observation | Reference |

| Placebo | 30 min | 10 min | Lower percentage of normal mitochondria during ischemia (p < 0.0001) and increased severely damaged mitochondria on reperfusion (p < 0.0001). | |

| This compound (6.2 µg/kg/min) | 30 min | 10 min | Preservation of myocyte architecture and mitochondrial integrity. | |

| Placebo | 50 min | 20 min | Irreversible myocyte injury, infarction, and mitochondrial damage. | |

| This compound (3.6 µg/kg/min) | 50 min | 20 min | General preservation of myocyte architecture or minor signs of injury. |

Experimental Protocols

Rabbit Model of Myocardial Ischemia-Reperfusion

This protocol outlines the surgical procedure to induce a controlled myocardial infarction in rabbits, a widely used model for studying the pathophysiology of ischemic heart disease and for evaluating the efficacy of cardioprotective agents.

Materials:

-

New Zealand White rabbits (2.5-3.5 kg)

-

Anesthetics (e.g., ketamine, xylazine, isoflurane)

-

Surgical instruments for thoracotomy

-

Ventilator

-

ECG monitoring equipment

-

Suture material (e.g., 4-0 silk)

-

Intravenous catheters

Procedure:

-

Anesthesia and Ventilation: Anesthetize the rabbit and maintain a surgical plane of anesthesia throughout the procedure. Intubate the animal and provide mechanical ventilation.

-

Surgical Preparation: Place the rabbit in a supine position. Shave and sterilize the chest area.

-

Thoracotomy: Perform a left lateral thoracotomy in the fourth intercostal space to expose the heart.

-

Pericardiotomy: Open the pericardium to visualize the left anterior descending (LAD) coronary artery or one of its major branches.

-

Coronary Artery Occlusion: Pass a suture around the selected coronary artery. To induce ischemia, tighten the suture to occlude the artery. Ischemia is typically confirmed by ST-segment elevation on the ECG and regional cyanosis of the myocardium. The duration of occlusion can vary (e.g., 30-60 minutes).

-

Reperfusion: After the ischemic period, release the snare to allow blood flow to resume. Reperfusion is often accompanied by arrhythmias.

-

Closure: Close the chest in layers.

-

Post-operative Care: Provide appropriate analgesic and antibiotic coverage. Monitor the animal closely during recovery.

This compound Administration Protocols

The timing and dosage of this compound administration are critical for its cardioprotective effects. The following protocols have been used in rabbit models:

-

Prophylactic and During Ischemia: Continuous intravenous infusion of this compound (e.g., 8 µg/kg/min) starting at the onset of ischemia and continuing throughout the reperfusion period.

-

Pre-Reperfusion Bolus and Infusion: An intravenous bolus of this compound (e.g., 300 µg/kg) administered 5 minutes before the onset of reperfusion, followed by a continuous infusion (e.g., 8 µg/kg/min) throughout the reperfusion period.

-

Pre-Reperfusion Infusion: Continuous intravenous infusion of this compound (e.g., 8 µg/kg/min) starting 5 minutes before reperfusion and continuing throughout the reperfusion period.

-

Delayed Reperfusion Infusion: Continuous intravenous infusion of this compound (e.g., 8 µg/kg/min) starting 30 minutes after the onset of reperfusion.

-

Continuous Infusion: Continuous intravenous infusion of this compound at varying doses (e.g., 3.6 µg/kg/min or 6.2 µg/kg/min) throughout the experimental period.

Assessment of Myocardial Injury

a) Infarct Size Determination:

-

At the end of the experiment, excise the heart.

-

Cannulate the aorta and perfuse the heart with a saline solution to wash out the blood.

-

Re-occlude the coronary artery at the same location as during the experiment.

-

Perfuse the aorta with a vital dye (e.g., Evans blue) to delineate the area at risk (the non-stained portion).

-

Slice the ventricles into transverse sections.

-

Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes. Viable myocardium will stain red, while the infarcted tissue will remain pale.

-

Quantify the area at risk and the infarct area using planimetry. Express the infarct size as a percentage of the area at risk.

b) Measurement of Oxidative Stress (Chemiluminescence):

-

Obtain myocardial biopsies from the ischemic and non-ischemic (control) regions.

-

Homogenize the tissue in a suitable buffer.

-

Measure chemiluminescence using a luminometer. This technique detects the light emitted from the reaction of reactive oxygen species with a chemiluminescent probe (e.g., lucigenin), providing an index of superoxide radical production.

-

Normalize the chemiluminescence values to the protein content of the homogenate.

Signaling Pathways and Mechanisms of Action

This compound exerts its cardioprotective effects through a multi-faceted mechanism that includes the inhibition of platelet aggregation and leukocyte infiltration, as well as the reduction of oxidative stress.

Proposed Signaling Pathway for this compound's Anti-Platelet and Anti-Leukocyte Effects

Caption: this compound's cardioprotective mechanism.

Experimental Workflow for Evaluating this compound

Caption: Workflow for this compound studies.

Putative Molecular Mechanism of this compound's Anti-inflammatory Action

This compound has been shown to inhibit leukocyte adhesion, a critical step in the inflammatory response following myocardial ischemia. This effect is likely mediated through the modulation of adhesion molecules on the surface of leukocytes, such as β2 integrins.

Caption: this compound's inhibition of leukocyte adhesion.

Conclusion

The data from in vivo rabbit models of myocardial ischemia strongly support the cardioprotective potential of this compound. Its ability to reduce infarct size, limit oxidative stress, and preserve myocardial structure, particularly when administered early in the reperfusion phase, highlights its promise as a therapeutic intervention. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate further investigation into the clinical translation of this compound for the treatment of acute myocardial infarction.

References

Protocol for Cloricromen Platelet Aggregation Assay: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloricromen is a coumarin derivative that has demonstrated significant antiplatelet and vasodilatory properties. Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within platelets.[1][2][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in the inhibition of key platelet activation processes, including intracellular calcium mobilization, granule secretion, and the conformational changes in glycoprotein IIb/IIIa receptors necessary for aggregation.[4][5] Consequently, this compound effectively reduces platelet aggregation induced by various agonists such as adenosine diphosphate (ADP), collagen, and thrombin.

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for platelet function analysis.

Data Presentation

The inhibitory effect of this compound on platelet aggregation is dose-dependent. The following tables provide a template for summarizing the expected quantitative data from such assays.

Table 1: Effect of this compound on ADP-Induced Platelet Aggregation

| This compound Concentration (µM) | Agonist (ADP) Concentration (µM) | Maximum Aggregation (%) | Inhibition (%) | IC50 (µM) |

| Vehicle Control (0) | 5 | (Value) | 0 | \multirow{5}{*}{[Expected Value]} |

| 1 | 5 | (Value) | (Value) | |

| 5 | 5 | (Value) | (Value) | |

| 10 | 5 | (Value) | (Value) | |

| 30 | 5 | (Value) | (Value) |

Table 2: Effect of this compound on Collagen-Induced Platelet Aggregation

| This compound Concentration (µM) | Agonist (Collagen) Concentration (µg/mL) | Maximum Aggregation (%) | Inhibition (%) | IC50 (µM) |

| Vehicle Control (0) | 2 | (Value) | 0 | \multirow{5}{*}{[Expected Value]} |

| 1 | 2 | (Value) | (Value) | |

| 5 | 2 | (Value) | (Value) | |

| 10 | 2 | (Value) | (Value) | |

| 30 | 2 | (Value) | (Value) |

Table 3: Effect of this compound on Thrombin-Induced Platelet Aggregation

| This compound Concentration (µM) | Agonist (Thrombin) Concentration (U/mL) | Maximum Aggregation (%) | Inhibition (%) | IC50 (µM) |

| Vehicle Control (0) | 0.1 | (Value) | 0 | \multirow{5}{*}{[Expected Value]} |

| 5 | 0.1 | (Value) | (Value) | |

| 10 | 0.1 | (Value) | (Value) | |

| 30 | 0.1 | (Value) | (Value) | |

| 50 | 0.1 | (Value) | (Value) |

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Materials:

-

Human whole blood from healthy, consenting donors who have not ingested antiplatelet medications for at least two weeks.

-

3.2% or 3.8% sodium citrate anticoagulant tubes.

-

Benchtop centrifuge.

-

Pipettes and sterile polypropylene tubes.

Procedure:

-

Collect whole blood into sodium citrate tubes (9 parts blood to 1 part citrate).

-

To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.

-

Carefully transfer the supernatant (PRP) to a fresh polypropylene tube using a pipette, avoiding disturbance of the buffy coat and red blood cell layers.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 10-15 minutes at room temperature.

-

Collect the supernatant (PPP).

-

If necessary, adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Protocol 2: this compound Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Materials:

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).

-

Light Transmission Aggregometer with cuvettes and stir bars.

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in saline).

-

Platelet agonists: Adenosine diphosphate (ADP), Collagen, Thrombin.

-

Vehicle control (same solvent concentration as the highest this compound dose).

Procedure:

-

Instrument Setup: Set the aggregometer to 37°C.

-

Baseline Calibration:

-

Pipette the required volume of PPP (e.g., 450 µL) into an aggregometer cuvette with a stir bar. Place it in the reference well to set 100% light transmission.

-

Pipette the same volume of PRP into a cuvette with a stir bar and place it in the sample well to set 0% light transmission.

-

-

Incubation:

-

Pipette fresh PRP into a new cuvette with a stir bar.

-

Add the desired concentration of this compound or vehicle control to the PRP.

-

Incubate the mixture for a specified time (e.g., 1-5 minutes) at 37°C with stirring (e.g., 900-1200 rpm).

-

-

Induction of Aggregation:

-

Add the platelet agonist (e.g., ADP to a final concentration of 5 µM, collagen to 2 µg/mL, or thrombin to 0.1 U/mL) to the cuvette to induce aggregation.

-

-

Data Recording:

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) until a stable aggregation curve is obtained.

-

-

Data Analysis:

-

The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP (100%) and PRP (0%) baselines.

-

Calculate the percentage inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value of this compound for each agonist from the dose-response curve.

-

Visualizations

This compound's Mechanism of Action on Platelet Signaling

Caption: this compound inhibits PDE, increasing cAMP and activating PKA, which suppresses platelet activation pathways.

Experimental Workflow for this compound Platelet Aggregation Assay

Caption: Workflow for preparing platelet samples and performing the this compound platelet aggregation assay.

References

- 1. Anti-platelet therapy: phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Phosphodiesterases in Anti-platelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

Application Notes and Protocols for In Vitro Anti-Inflammatory Studies of Cloricromen

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anti-inflammatory properties of Cloricromen, a coumarin derivative. The following sections detail the effective dosage and concentration ranges for this compound in cell-based assays, outline key experimental protocols, and illustrate the relevant biological pathways.

Summary of In Vitro Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro models. Its primary mechanisms of action include the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This activity is linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Quantitative Data on this compound Dosage

The effective in vitro concentrations of this compound for observing anti-inflammatory effects are summarized in the tables below. These values are derived from studies using macrophage cell lines, which are key players in the inflammatory response.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound in J774 Macrophages

| This compound Concentration | Inhibition of NO₂⁻ Production | Cell Line | Inflammatory Stimulus |

| 2 µM | Concentration-dependent | J774 (murine macrophages) | Lipopolysaccharide (LPS) (100 ng/ml) |

| 20 µM | Concentration-dependent | J774 (murine macrophages) | Lipopolysaccharide (LPS) (100 ng/ml) |

| 200 µM | 84.0 ± 8.0% (Maximum) | J774 (murine macrophages) | Lipopolysaccharide (LPS) (100 ng/ml) |

Data sourced from a study on the inhibition of nitric oxide synthase induction by this compound.[1]

Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Release by this compound

| Parameter | Value | Cell Type | Inflammatory Stimulus |

| IC₅₀ | 5.9 ± 0.8 µM | Rat Macrophages | Lipopolysaccharide (LPS) |

| Non-toxic Concentration | Up to 500 µM | Rat Macrophages | Not Applicable |

IC₅₀ represents the half-maximal inhibitory concentration. Data indicates a pre-transcriptional inhibitory mechanism.[2]

Table 3: Antiplatelet Activity of this compound

| This compound Concentration | Effect | Model System |

| 5-30 µM | Inhibition of thrombin-induced platelet aggregation | Human Platelets |

| 5 µM | Potentiation of anti-aggregatory effects of iloprost and sodium nitroprusside | Human Platelets |

These findings suggest that this compound also possesses antiplatelet properties, which can be relevant in inflammatory conditions.[3][4]

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are based on the experimental setups used in the cited literature.

Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages

This protocol is for assessing the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

J774 murine macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Cell culture medium (e.g., DMEM) with supplements

-

Griess Reagent

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed J774 macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 2, 20, and 200 µM). For maximal inhibition, this compound can be added 6 hours prior to LPS stimulation.[1]

-

Inflammatory Stimulation: Add LPS to a final concentration of 100 ng/ml to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Protocol 2: Measurement of TNF-α Release from Macrophages

This protocol details the procedure to quantify the inhibitory effect of this compound on TNF-α secretion from LPS-stimulated macrophages.

Materials:

-

Rat primary macrophages or a suitable macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

ELISA kit for rat TNF-α

Procedure:

-

Cell Seeding and Adherence: Plate the macrophages in a suitable culture vessel and allow them to adhere.

-

Treatment: Treat the cells with a range of this compound concentrations to determine the IC₅₀ value.

-

Stimulation: Induce an inflammatory response by adding LPS.

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

-

ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Protocol 3: Assessment of NF-κB Activation

This protocol provides a general workflow to investigate the effect of this compound on the activation of the NF-κB pathway.

Materials:

-

Macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Reagents for nuclear and cytoplasmic protein extraction

-

Antibodies for Western blotting (e.g., anti-p65, anti-IκBα)

-

Reagents for Electrophoretic Mobility Shift Assay (EMSA)

Procedure:

-

Cell Treatment: Treat macrophages with this compound followed by stimulation with LPS.

-

Protein Extraction: Prepare nuclear and cytoplasmic extracts from the cells.

-

Western Blotting:

-

Analyze the cytoplasmic extracts for the degradation of IκBα.

-

Analyze the nuclear extracts for the translocation of the p65 subunit of NF-κB.

-

-

EMSA (Optional): Use nuclear extracts to perform an EMSA to assess the DNA-binding activity of NF-κB.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: Experimental workflow for in vitro anti-inflammatory testing.

References

- 1. Cloricromene inhibits the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloricromene, a semi-synthetic coumarin derivative, inhibits tumor necrosis factor-alpha production at a pre-transcriptional level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Evaluating the Efficacy of Cloricromen using Light Transmission Aggregometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloricromen is a potent antithrombotic and vasodilatory agent with significant potential in the prevention and management of thromboembolic disorders.[1] Its primary mechanism of action involves the inhibition of platelet aggregation, a critical process in the formation of blood clots.[1] Understanding the efficacy of this compound in a quantitative manner is crucial for its development and clinical application. Light Transmission Aggregometry (LTA) is the gold-standard method for in vitro evaluation of platelet function and is widely used to assess the effects of antiplatelet agents.[2][3] LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. The degree of inhibition of this aggregation by a compound like this compound provides a direct measure of its efficacy.

This application note provides a detailed protocol for assessing the efficacy of this compound using LTA. It includes methodologies for sample preparation, experimental procedures, and data analysis, along with a summary of expected results based on available literature.

Mechanism of Action of this compound

This compound exerts its antiplatelet effect by inhibiting phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) within platelets.[4] By inhibiting PDE, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP, in turn, inhibits the mobilization of intracellular calcium (Ca2+) and the release of granules that are essential for platelet aggregation. This ultimately reduces the ability of platelets to aggregate and form a thrombus.

References

- 1. Platelet aggregation, ATP release and cytoplasmic Ca2+ movement: the effects of cloricromene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. plateletservices.com [plateletservices.com]

- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic nucleotide phosphodiesterase inhibitors prevent aggregation of human platelets by raising cyclic AMP and reducing cytoplasmic free calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cloricromen in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloricromen is a coumarin derivative recognized for its antithrombotic and anti-inflammatory properties.[1] It functions primarily as a platelet aggregation inhibitor by modulating the synthesis of thromboxane A2.[1] Additionally, this compound exhibits anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] These characteristics make this compound a compound of interest for in vitro studies in various research areas, including thrombosis, inflammation, and vascular biology.

This document provides detailed protocols for the preparation of this compound solutions for use in cell culture experiments, ensuring methodological consistency and accuracy.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆ClNO₅ | [1] |

| Molecular Weight | 395.88 g/mol | [1] |

| Appearance | Crystalline solid |

Solubility and Storage Recommendations

| Parameter | Recommendation | Source/Rationale |

| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO), cell culture grade | DMSO is a common solvent for water-insoluble compounds in cell culture. |

| Recommended Stock Concentration | 10-20 mM (e.g., 3.96-7.92 mg/mL) | Based on typical concentrations for similar compounds. The exact solubility should be determined empirically. |

| Stock Solution Storage | Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. | General best practice for storing small molecule inhibitors in DMSO. |

| Working Solution Stability | Prepare fresh from stock solution for each experiment. Do not store aqueous solutions for more than 24 hours. | To minimize degradation in aqueous cell culture media. The exact stability in specific media is not published and should be determined experimentally if necessary. |

| Final DMSO Concentration in Culture | ≤ 0.1% (v/v) | To avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in all experiments. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Analytical balance

-

Vortex mixer

Procedure:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh a small amount of this compound powder (e.g., 5 mg).

-